Hdac/jak/brd4-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

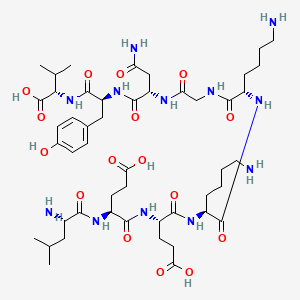

Hdac/jak/brd4-IN-1 is a compound that functions as a triple inhibitor targeting histone deacetylases, Janus kinases, and bromodomain-containing protein 4. This compound has shown significant potential in the treatment of various cancers, particularly due to its ability to simultaneously inhibit multiple pathways involved in cancer progression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hdac/jak/brd4-IN-1 involves multiple steps, including the use of specific reagents and conditions. For instance, one synthetic route involves the use of (S) Fmoc-NHCH (COCl)CH2COOMe in chloroform at 60°C, followed by a series of reactions involving piperidine, acetic acid, and other reagents . The detailed steps and conditions are crucial for achieving the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency and quality. This could include optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: Hdac/jak/brd4-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic acid, sodium hydroxide, and various organic solvents. The conditions, such as temperature and pH, are carefully controlled to ensure the desired reaction outcomes .

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced properties, such as increased solubility or improved binding affinity to target proteins.

Wissenschaftliche Forschungsanwendungen

Hdac/jak/brd4-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of histone deacetylases, Janus kinases, and bromodomain-containing protein 4. In biology, it helps in understanding the epigenetic regulation of gene expression. In medicine, it shows promise as a therapeutic agent for treating cancers, particularly those resistant to conventional therapies

Wirkmechanismus

Hdac/jak/brd4-IN-1 exerts its effects by simultaneously inhibiting histone deacetylases, Janus kinases, and bromodomain-containing protein 4. This inhibition disrupts multiple pathways involved in cancer cell proliferation and survival. Specifically, it leads to hyper-acetylation of histones, hypo-phosphorylation of STAT3, and downregulation of proteins such as LIFR, MCL-1, and c-Myc .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds include other dual or triple inhibitors targeting histone deacetylases and bromodomain-containing proteins, such as compound 25ap and other Fedratinib-based inhibitors .

Uniqueness: Hdac/jak/brd4-IN-1 is unique due to its ability to simultaneously inhibit three critical targets involved in cancer progression. This multi-target approach enhances its therapeutic potential and reduces the likelihood of resistance development compared to single-target inhibitors .

Eigenschaften

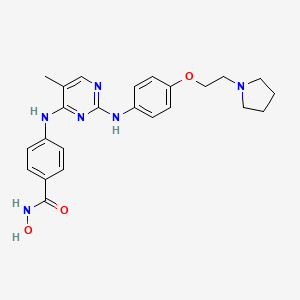

Molekularformel |

C24H28N6O3 |

|---|---|

Molekulargewicht |

448.5 g/mol |

IUPAC-Name |

N-hydroxy-4-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzamide |

InChI |

InChI=1S/C24H28N6O3/c1-17-16-25-24(28-22(17)26-19-6-4-18(5-7-19)23(31)29-32)27-20-8-10-21(11-9-20)33-15-14-30-12-2-3-13-30/h4-11,16,32H,2-3,12-15H2,1H3,(H,29,31)(H2,25,26,27,28) |

InChI-Schlüssel |

JUIHREVFVXLZPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(N=C1NC2=CC=C(C=C2)C(=O)NO)NC3=CC=C(C=C3)OCCN4CCCC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)

![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)

![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)

![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)

![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)

![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)

![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)